Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate typically involves multiple steps, starting with the formation of the 1H-pyrrole ring. This can be achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine . The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions . The final step involves the esterification of the piperidinecarboxylate with ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxaldehyde derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- **4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- **4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate is unique due to its combination of pyrrole, thiadiazole, and piperidine rings, which confer distinct chemical properties and potential biological activities . This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
ethyl 1-(5-pyrrol-1-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H18N4O2S/c1-2-20-12(19)11-5-9-18(10-6-11)14-16-15-13(21-14)17-7-3-4-8-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |
InChI Key |
VYDLQPAUGFSAQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N3C=CC=C3 |
Origin of Product |
United States |
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